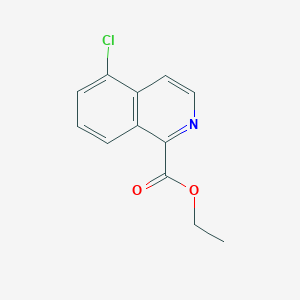

Ethyl 5-chloroisoquinoline-1-carboxylate

Description

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 5-chloroisoquinoline-1-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3 |

InChI Key |

OKSVICLEAFKYNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Chloroisoquinoline 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the fully substituted isoquinoline (B145761) ring system in a streamlined manner. These methods can be categorized by how the core structure is assembled and subsequently functionalized.

De Novo Synthesis Strategies for the Isoquinoline Core

The fundamental challenge in synthesizing ethyl 5-chloroisoquinoline-1-carboxylate lies in the initial construction of the isoquinoline framework. Several classical named reactions provide pathways to the core isoquinoline structure, which can then be functionalized. These methods, while foundational, often face challenges such as harsh reaction conditions and limited functional group tolerance. acs.org

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. jk-sci.comorganic-chemistry.orgnrochemistry.comwikipedia.org This intermediate can then be oxidized to the aromatic isoquinoline. jk-sci.comwikipedia.org The reaction's success is often dependent on the presence of electron-donating groups on the aromatic ring. nrochemistry.com To apply this to the target molecule, a suitably substituted phenethylamine (B48288) derivative would be required. The reaction proceeds through an electrophilic aromatic substitution mechanism. jk-sci.com

Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction typically requires strong acids like sulfuric acid and heating. wikipedia.orgwikipedia.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, allow for the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

Pictet-Spengler Reaction: A special case of the Mannich reaction, this involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgyoutube.com The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org While typically used for tetrahydroisoquinolines, the products can be oxidized to form the fully aromatic isoquinoline core. organic-chemistry.org The reaction conditions are generally milder than the Bischler-Napieralski or Pomeranz-Fritsch reactions, especially when the aromatic ring is electron-rich, like an indole. wikipedia.org

These traditional methods form the bedrock of isoquinoline synthesis, though modern advancements often provide more efficient and regioselective alternatives.

Regioselective Chlorination and Esterification Protocols

Achieving the specific substitution pattern of this compound often requires separate, highly selective reactions for introducing the chloro and ethyl carboxylate groups.

Regioselective Chlorination: The introduction of a chlorine atom at the C5 position of the isoquinoline ring is a critical step. Direct chlorination can be challenging due to the multiple reactive sites on the heterocyclic ring. A common strategy involves the chlorosulfonation of isoquinoline-1-carboxylic acid using chlorosulfonic acid to introduce a chlorosulfonyl group, which can then be manipulated. Another modern approach for regioselective chlorination of heterocyclic N-oxides utilizes reagents like triphenylphosphine (B44618) (PPh₃) in combination with trichloroacetonitrile (B146778) (Cl₃CCN), which can provide C2-chlorinated products with high selectivity and functional group tolerance. researchgate.netresearchgate.net

Esterification Protocols: The conversion of the carboxylic acid at the C1 position to its corresponding ethyl ester is typically achieved through well-established esterification methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org This approach is highly efficient, suppresses side reactions, and can be used to synthesize even sterically hindered esters in high yields at room temperature. organic-chemistry.org

One-Pot Synthesis Techniques and Yield Optimization

To improve efficiency and reduce waste, one-pot synthesis methodologies that combine multiple reaction steps without isolating intermediates are highly desirable. For instance, a highly effective one-pot Friedländer-type synthesis has been developed for quinolines, where an o-nitroarylcarbaldehyde is first reduced to the corresponding amino derivative with iron and then condensed in situ with a ketone or aldehyde. rsc.org Similar principles can be applied to isoquinoline synthesis.

Microwave-assisted protocols have also been shown to significantly accelerate classic reactions like the Bischler-Napieralski and Pictet-Spengler, reducing reaction times and often improving yields. organic-chemistry.org For example, optimizing the Bischler-Napieralski reaction with microwave heating at 140°C for 30 minutes can produce excellent results. organic-chemistry.org Yield optimization often involves screening various catalysts, solvents, bases, and temperatures to find the ideal conditions for a specific substrate. acs.orgscielo.org.mx

Catalytic Synthesis Methodologies

Modern organic synthesis increasingly relies on catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. Both metal-catalyzed and metal-free approaches have been developed for constructing the isoquinoline framework.

Palladium catalysis is a powerful tool for forming the carbon-carbon and carbon-nitrogen bonds necessary for the isoquinoline skeleton. nih.gov These methods often allow for the convergent assembly of complex isoquinolines from readily available starting materials. nih.gov

Tandem C-H Activation/Annulation: Palladium catalysts can effect the C-H activation and subsequent annulation of N-methoxy benzamides with esters to form substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Sequential Coupling and Cyclization: A common strategy involves the palladium-catalyzed coupling of an o-halobenzaldehyde derivative with a terminal alkyne (like a Sonogashira coupling), followed by a cyclization step to form the isoquinoline ring. organic-chemistry.org The Larock isoquinoline synthesis is a prominent example, providing a route to 3,4-disubstituted isoquinolines through a palladium-catalyzed cyclization/cross-coupling cascade. acs.org

Below is a table summarizing representative palladium-catalyzed reactions for isoquinoline synthesis.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

| α-Arylation/Cyclization | Palladium catalyst | o-haloaryl ketones/imines, ketones | Polysubstituted isoquinolines | nih.gov |

| Cyclization/Olefination | Pd(II) catalyst | 2-(1-alkynyl)arylaldimines, alkenes | 4-(1-Alkenyl)-3-arylisoquinolines | capes.gov.br |

| Asymmetric Larock Synthesis | Pd(OAc)₂ / Walphos ligand | o-(1-alkynyl)-benzaldimines, triflates | Axially chiral 3,4-disubstituted isoquinolines | acs.org |

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. These approaches avoid the cost and potential toxicity associated with transition metal catalysts.

Annulation Reactions: Metal-free protocols have been developed for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitriles and various amines in an aqueous medium. rsc.orgchemrxiv.org These reactions are operationally simple and demonstrate high functional group tolerance. rsc.org

Radical-Mediated Cyclizations: A three-component reaction involving 2-aryl-N-acryloyl indoles, sulfur dioxide, and aryldiazonium salts can produce sulfonylated indolo[2,1-a]isoquinolines under mild, metal-free conditions. rsc.org

Brominative Annulation: 4-Bromoisoquinolines can be synthesized at room temperature via the brominative annulation of 2-alkynyl arylimidates, using a hypervalent iodine reagent and potassium bromide. acs.org

These metal-free strategies provide efficient and more sustainable alternatives for accessing the diverse chemical space of isoquinoline derivatives. rsc.orgrsc.org

Synthesis from Precursor Compounds

The formation of the isoquinoline ring system is a critical step in the synthesis of this compound. Several classical reactions, traditionally used for quinoline (B57606) synthesis, can be conceptually adapted for isoquinolines, although direct applications to this specific target molecule are not extensively documented in readily available literature.

Friedländer Reaction Applications to Isoquinoline Synthesis

The Friedländer synthesis is a well-established method for producing quinoline derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While primarily a quinoline synthesis, analogous strategies can be envisioned for isoquinoline construction, typically requiring different starting materials that would lead to the alternative ring fusion. A hypothetical adaptation for a 5-chloroisoquinoline (B14526) precursor would necessitate a starting material where the amino and carbonyl functionalities are positioned on a benzene (B151609) ring in a manner that facilitates the formation of the isoquinoline nucleus upon condensation with a suitable partner. However, specific examples of the Friedländer reaction being used to directly produce 5-chloroisoquinoline derivatives are not prevalent in the reviewed literature.

Pfitzinger Reaction Derivatives in Quinoline/Isoquinoline Synthesis

The Pfitzinger reaction, which traditionally involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, is another cornerstone of quinoline synthesis. nrochemistry.com Its direct application to the synthesis of isoquinolines is not straightforward due to the inherent reaction mechanism that favors the quinoline scaffold. Modifications to the starting materials would be necessary to direct the cyclization to form an isoquinoline ring system. For the synthesis of the target molecule, a 5-chloro-substituted isatin analogue might be considered as a starting material, but the subsequent reaction would still likely lead to a quinoline derivative. The utility of the Pfitzinger reaction for creating isoquinoline structures remains a theoretical adaptation rather than a commonly practiced method.

Conrad–Limpach–Knorr Synthesis Analogues

The Conrad-Limpach-Knorr synthesis is a classical method for the preparation of hydroxyquinolines from anilines and β-ketoesters. Similar to the Friedländer and Pfitzinger reactions, its primary application is in the synthesis of quinolines. Adapting this methodology for isoquinoline synthesis would require a significant departure from the standard starting materials and reaction conditions. A plausible, yet not widely documented, approach would involve a substrate with a nitrogen-containing side chain on the aromatic ring that could participate in the cyclization to form the isoquinoline core.

A more practical approach to the synthesis of the target molecule likely involves the initial formation of a 5-chloroisoquinoline core via reactions more amenable to isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by the introduction of the ethyl carboxylate group at the C1 position. The Bischler-Napieralski reaction, for instance, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride to form 3,4-dihydroisoquinolines, which can then be aromatized. nrochemistry.com By starting with a appropriately substituted β-phenylethylamine, a 5-chloroisoquinoline could be prepared.

Similarly, the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of benzalaminoacetals, is a direct method for isoquinoline synthesis. wikipedia.orgorganicreactions.org Utilizing a benzaldehyde derivative with a chlorine atom at the meta position relative to the aldehyde group could potentially lead to the formation of 5-chloroisoquinoline.

Once 5-chloroisoquinoline is obtained, the introduction of the ethyl carboxylate group at the C1 position can be achieved through a Reissert reaction. wikipedia.org This reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound. Subsequent hydrolysis of the Reissert compound can yield the corresponding carboxylic acid at the C1 position, which can then be esterified to the ethyl ester.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more efficient and environmentally friendly alternatives to classical methods. Green chemistry and flow chemistry are at the forefront of these advancements, providing pathways to synthesize complex molecules like this compound with improved sustainability and scalability.

Green Chemistry Approaches in Isoquinoline Synthesis

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoquinoline synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Recent research has highlighted several green approaches for the synthesis of substituted isoquinolines:

Catalytic Systems: The use of transition metal catalysts, such as rhodium, in combination with environmentally friendly solvents like water, has been shown to be effective for the synthesis of isoquinolones from substituted benzamides. nrochemistry.com These reactions can utilize air as the sole oxidant, avoiding the need for stoichiometric amounts of harsh oxidizing agents. nrochemistry.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and can lead to higher reaction rates. Three-component reactions under solvent-free conditions have been developed for the synthesis of isoquinazoline derivatives, a related class of compounds. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. This technology has been applied to various heterocyclic syntheses and represents a greener alternative to conventional heating methods.

| Approach | Key Features | Potential Application to Target Compound |

|---|---|---|

| Rh(III)-catalyzed C-H activation | Use of water as a solvent and air as an oxidant. nrochemistry.com | Synthesis of a 5-chloro-substituted isoquinolone precursor. |

| Solvent-free multicomponent reactions | Reduced waste, often milder reaction conditions. organic-chemistry.org | Efficient assembly of the core isoquinoline structure from simpler building blocks. |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, and often higher yields. | Acceleration of classical isoquinoline syntheses like Bischler-Napieralski or Pomeranz-Fritsch. |

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability.

The application of flow chemistry to the synthesis of heterocyclic compounds, including isoquinolines, is a rapidly growing field. Key advantages include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous intermediates.

Precise Reaction Control: Temperature, pressure, and reaction time can be precisely controlled, leading to cleaner reactions and fewer byproducts.

Scalability: Scaling up a reaction from laboratory to production scale is often more straightforward in a flow system by simply running the reactor for a longer duration or by using parallel reactors.

| Synthetic Step | Potential Advantage of Flow Chemistry | Key Parameters to Control |

|---|---|---|

| Bischler-Napieralski or Pomeranz-Fritsch Reaction | Improved heat transfer and mixing for highly exothermic or fast reactions. | Temperature, residence time, reagent stoichiometry. |

| Reissert Reaction | Safe handling of cyanide reagents and precise control of reaction conditions. | Temperature, residence time, concentration of cyanide. |

| Hydrolysis and Esterification | Rapid and efficient conversion with easy product isolation. | Temperature, residence time, acid/base concentration. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.govnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like isoquinoline derivatives.

The application of microwave irradiation can be particularly beneficial in the key steps of synthesizing this compound, such as the Pomeranz-Fritsch and Reissert reactions. For instance, in related heterocyclic syntheses, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and improve yields. jocpr.comnih.govjocpr.com

A study on the synthesis of isoxazolo[5,4-b]quinoline (B11913196) derivatives from 2-chloroquinoline-3-carbaldehydes demonstrated a significant rate enhancement under microwave irradiation compared to classical heating. jocpr.com Similarly, the synthesis of various quinoline and isoquinoline derivatives has been efficiently achieved using microwave-assisted techniques, highlighting the broad applicability of this method. nih.govacs.org

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented, the general advantages of this technology suggest its potential to optimize the synthetic route. The following table illustrates typical enhancements observed in related microwave-assisted heterocyclic syntheses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Related Heterocyclic Reactions

| Reaction Type | Conventional Heating Conditions | Microwave Heating Conditions | Yield (%) - Conventional | Yield (%) - Microwave | Reference |

| Isoxazolo[5,4-b]quinoline Synthesis | Reflux, several hours | 100-150°C, 10-20 min | Moderate | Good to Moderate | jocpr.com |

| Quinoline Derivative Synthesis | 80°C, 24 h | 160°C, 10 min | Lower | Higher | nih.gov |

| Quinazoline Synthesis | Toluene, reflux, 8 h | DMF, 130°C, 15 min | 60 | 85 | acs.org |

These examples strongly suggest that a microwave-assisted approach to the synthesis of this compound could offer significant improvements in efficiency.

Chiral Synthesis of Isoquinoline Scaffolds

The development of enantioselective methods for the synthesis of isoquinoline alkaloids and their derivatives is a field of intense research, driven by the distinct pharmacological activities often exhibited by different enantiomers. nih.govacs.orgresearchgate.net Chiral synthesis strategies are crucial for accessing optically pure compounds.

A key transformation that can be rendered enantioselective is the Reissert reaction. The use of chiral catalysts can facilitate the asymmetric addition of a cyanide equivalent to the isoquinoline ring, leading to the formation of chiral 1-substituted isoquinoline precursors. acs.org

For example, the catalytic enantioselective Reissert-type reaction has been successfully developed using bifunctional catalysts that can activate both the isoquinoline and the nucleophile. These catalysts often possess both a Lewis acidic site to activate the electrophile and a Lewis basic site to interact with the nucleophile, thereby controlling the stereochemical outcome of the reaction.

One notable approach involves the use of a chiral thiourea-based catalyst in combination with a silyl (B83357) phosphite (B83602) nucleophile for the enantioselective dearomatization of isoquinolines. rsc.org While not a direct synthesis of the carboxylate, this demonstrates the feasibility of achieving high enantioselectivity in reactions at the C1 position of the isoquinoline core.

Another strategy employs alanine (B10760859) derivatives as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives with high stereoselectivity. nih.gov These chiral precursors can then be converted into various isoquinoline alkaloids.

The following table summarizes key aspects of chiral catalysts used in the synthesis of isoquinoline derivatives.

Table 2: Chiral Catalysts in the Asymmetric Synthesis of Isoquinoline Derivatives

| Catalyst Type | Reaction Type | Key Features of Catalyst | Achieved Enantioselectivity (ee) | Reference |

| Chiral Thiourea Derivative | Enantioselective Dearomatization | Hydrogen-bond donor, anion-binding | Up to 95% | rsc.org |

| Alanine Derivative | Asymmetric Synthesis | Chiral auxiliary | High diastereoselectivity | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Aza-Ene-Type Reaction | Brønsted acid catalysis | Up to 98% | acs.org |

While a specific chiral synthesis of this compound is not detailed in the literature, these examples of enantioselective transformations of the isoquinoline ring system provide a strong foundation for the future development of such a method. The principles of asymmetric catalysis, utilizing chiral ligands, auxiliaries, or catalysts, are directly applicable to the synthesis of this target molecule in an enantiomerically pure form.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for Isoquinoline (B145761) Derivatives

The design of new isoquinoline-based molecules is guided by established principles of medicinal chemistry, focusing on the identification of key structural motifs and the electronic influence of various substituents. amerigoscientific.comacs.org

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the Ethyl 5-chloroisoquinoline-1-carboxylate scaffold, a putative pharmacophore can be proposed based on the key structural features of isoquinoline alkaloids known to interact with biological targets. nih.govnih.gov

The core pharmacophoric features likely include:

Aromatic Rings: The fused benzene (B151609) and pyridine (B92270) rings of the isoquinoline core provide a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in a protein's active site. amerigoscientific.com

Hydrogen Bond Acceptor (Nitrogen): The nitrogen atom at position 2 of the isoquinoline ring is a key hydrogen bond acceptor, a common interaction point for many heterocyclic drugs. amerigoscientific.com

Hydrogen Bond Acceptor (Ester Carbonyl): The carbonyl oxygen of the ethyl carboxylate group at the C1 position can act as an additional hydrogen bond acceptor.

Hydrophobic Region (Ethyl Group): The ethyl moiety of the ester provides a hydrophobic region that can interact with nonpolar pockets within a target protein.

Table 1: Putative Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic System | Isoquinoline Ring | π-π Stacking |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen (N2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen (C=O) | Hydrogen Bonding |

| Hydrophobic Pocket | Ethyl Group | Hydrophobic Interactions |

| Halogen Bond Donor/Electron-Withdrawing Group | Chlorine at C5 | Halogen Bonding, Polarity Modulation |

Substituents on the isoquinoline ring system profoundly influence the molecule's conformation and electronic distribution, which in turn dictates its reactivity and biological interactions. amerigoscientific.com The ethyl carboxylate group at the C1 position and the chlorine atom at the C5 position of the target molecule are expected to have significant effects.

The ethyl carboxylate group at C1 is an electron-withdrawing group. Its presence can decrease the electron density of the isoquinoline ring system, potentially influencing the pKa of the isoquinoline nitrogen.

The chlorine atom at C5 is also an electron-withdrawing group due to its electronegativity. This can further decrease the basicity of the isoquinoline nitrogen. The position of this substituent is crucial, as substitutions on the benzene ring of the isoquinoline can modulate the electronic properties of the entire heterocyclic system.

Structure-Activity Relationship (SAR) Investigations

SAR studies on isoquinoline derivatives have provided valuable insights into how modifications at different positions of the scaffold affect biological activity.

The ester group at the C1 position is a critical site for modification in SAR studies. The nature of the alcohol moiety of the ester can influence several properties:

Steric Hindrance: Increasing the bulk of the alkyl group (e.g., from ethyl to tert-butyl) could either enhance or diminish activity depending on the size and shape of the binding pocket.

Hydrophobicity: Varying the length and branching of the alkyl chain modifies the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets.

Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. Modifying the ester to a more stable group, such as an amide, could prolong the molecule's duration of action.

Research on related isoquinoline derivatives has shown that the ester functionality can be a key determinant of activity. nih.gov For instance, the conversion of an ester to an amide or other functional groups can dramatically alter the biological profile of the compound.

The presence and position of halogen substituents on the isoquinoline ring are known to be important for biological activity. The chlorine atom at the C5 position, being on the benzo part of the isoquinoline ring, can influence activity through several mechanisms:

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electronic landscape of the aromatic system, affecting how the molecule interacts with its biological target.

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its membrane permeability and binding to hydrophobic pockets.

Steric Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and its ability to fit into a specific binding site.

Studies on related quinoline (B57606) and isoquinoline compounds have demonstrated that halogen substitution can lead to potent derivatives. For example, chlorinated isoquinoline derivatives have exhibited significant antifungal activity. nih.gov

Systematic exploration of substituents at various positions on the isoquinoline ring is a common strategy to optimize biological activity. SAR studies on a wide range of isoquinoline alkaloids have revealed that the type and position of substituents are critical. rsc.orgnih.gov

For instance, the introduction of methoxy (B1213986) groups at positions 6 and 7, as seen in many naturally occurring isoquinoline alkaloids, is often associated with significant biological activity. nih.gov The exploration of different substituents on the benzene ring of the isoquinoline nucleus can lead to the discovery of compounds with improved potency and selectivity. It has been noted that substitutions at the C-7 position of the isoquinoline nucleus can significantly affect bioactivity, a finding that underscores the importance of substitution patterns on the benzo portion of the scaffold. rsc.org

Table 2: General SAR Principles for Isoquinoline Derivatives

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C1 | Varies (e.g., alkyl, aryl, ester, amide) | Significantly influences potency and selectivity. |

| N2 | Quaternization | Can enhance antimicrobial activity. rsc.org |

| C5, C6, C7, C8 (Benzene Ring) | Halogens, Methoxy, Alkyl | Modulates electronic properties, lipophilicity, and steric fit. |

Mechanistic Investigations of Biological Interactions Preclinical Research Focus

Cellular and Subcellular Mechanism Studies

Subcellular Localization Studies of the Compound

Information regarding the specific subcellular localization of Ethyl 5-chloroisoquinoline-1-carboxylate is not detailed in the provided search results. Further research would be necessary to determine its distribution within cellular compartments.

Interaction with Key Biological Macromolecules (e.g., DNA, RNA, specific proteins)

Studies on hybrid molecules containing the 4-aminoquinoline (B48711) scaffold, which is structurally related to isoquinolines, have provided insights into potential mechanisms of action. For instance, novel 4-aminoquinoline–pyridine (B92270) hybrids have been investigated for their ability to bind to DNA. UV-Vis spectroscopic analysis demonstrated that the most potent of these hybrid compounds could interact with DNA, as indicated by changes in their UV-Vis spectra upon the addition of DNA. This suggests that DNA may be a target for this class of compounds.

Furthermore, molecular docking studies with quinoline (B57606) derivatives have been conducted to understand their interactions with specific protein targets. One such study focused on the vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. The results indicated that a potent quinoline derivative could bind to the active site of the VEGFR-2 enzyme through hydrogen bonds and hydrophobic interactions. While this study did not directly involve this compound, it highlights a potential protein target for related quinoline structures.

Preclinical Biological Activity Assessment (In Vitro and Animal Models)

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of new quinoline derivatives have been a subject of investigation. In one study, a series of novel quinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The results, expressed as Minimum Inhibitory Concentration (MIC) values, showed that many of the synthesized compounds exhibited good to excellent antimicrobial activity.

For instance, one of the most potent compounds in that study, designated as 3h, demonstrated significant antibacterial activity with MIC values ranging from 1.95 to 7.81 µg/mL against the tested bacterial strains. This compound was reported to be more potent than the standard drug ciprofloxacin (B1669076) against some of the tested bacteria. Similarly, another compound from the same series, 3j, was identified as the most potent against all tested fungal strains, with MIC values between 3.90 and 15.62 µg/mL, showing greater potency than the standard drug fluconazole (B54011) against all tested fungi.

Another study on new 4-quinolone derivatives also reported good to excellent antimicrobial activity against various pathogenic bacteria and fungi. The most effective antibacterial compound in this series, 4h, had MIC values ranging from 1.95 to 7.81 µg/mL and was more potent than ciprofloxacin against some bacterial strains. The most potent antifungal compound, 4j, displayed MIC values between 3.90 and 15.62 µg/mL, surpassing the activity of fluconazole against all tested fungal strains.

While these studies focus on derivatives of quinoline and 4-quinolone, and not specifically this compound, they indicate the potential of the broader quinoline chemical class as a source of new antimicrobial agents.

Anticancer Research in Cellular Models

The anticancer potential of quinoline-based analogs has been explored in various human cancer cell lines. In vitro studies have evaluated the cytotoxic activity of newly synthesized quinoline derivatives against liver (HepG2), breast (MCF-7), lung (A-549), and colon (HCT-116) cancer cell lines. mdpi.com The efficacy of these compounds is typically measured by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

One study reported that a particularly potent derivative, compound 9j, exhibited significant anticancer activity with IC50 values of 0.15 ± 0.01 µM against HepG2, 0.21 ± 0.01 µM against MCF-7, 0.11 ± 0.01 µM against A-549, and 0.25 ± 0.01 µM against HCT-116 cells. mdpi.com Notably, this compound demonstrated higher potency than the standard anticancer drug doxorubicin (B1662922) against the HepG2 and A-549 cell lines and was equipotent against HCT-116 cells. mdpi.com Similar results were observed in another study with a compound designated as 4j, which had identical IC50 values against the same panel of cancer cell lines and showed greater potency than doxorubicin against HepG-2 and A-549 cells. nih.gov

Further mechanistic studies on these potent quinoline derivatives have revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, treatment of A-549 lung cancer cells with compound 9j led to a significant increase in the total percentage of apoptotic cells to 46.13% (comprising 31.12% late apoptosis and 15.01% early apoptosis) compared to 2.45% in untreated control cells. mdpi.com This induction of apoptosis is a key mechanism for its anticancer effect.

In addition to inducing apoptosis, these compounds have been shown to affect the cell cycle. Flow cytometry analysis revealed that compound 9j caused a significant accumulation of A-549 cells in the G2/M phase of the cell cycle, increasing the percentage of cells in this phase from 18.54% in control cells to 45.21% in treated cells. mdpi.com This was accompanied by a reduction in the percentage of cells in the G0/G1 and S phases, indicating cell cycle arrest at the G2/M checkpoint. mdpi.com

The molecular mechanism of apoptosis induction by these quinoline derivatives has also been investigated. Western blot analysis showed that compound 9j increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio. mdpi.com Furthermore, the compound elevated the levels of cleaved caspase-3 and cleaved caspase-9, suggesting that it triggers apoptosis through the mitochondrial pathway. mdpi.com

A separate study on novel quinoline derivatives also identified a potent compound, 6h, with IC50 values ranging from 0.11 to 0.25 µM against a panel of four cancer cell lines. This compound was also found to induce apoptosis and cell cycle arrest at the G2/M phase in A549 cells.

The following table summarizes the in vitro anticancer activity of a potent quinoline derivative against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of Compound 9j/4j |

| HepG2 | Liver | 0.15 ± 0.01 |

| MCF-7 | Breast | 0.21 ± 0.01 |

| A-549 | Lung | 0.11 ± 0.01 |

| HCT-116 | Colon | 0.25 ± 0.01 |

Antimalarial Research in Parasite Cultures and Animal Models

The 4-aminoquinoline core structure is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. Research into novel derivatives continues to yield compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In vitro studies have demonstrated the efficacy of new 4-aminoquinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, a series of 4-aminoquinoline derivatives showed good to excellent antimalarial activity, with one compound, 5j, being particularly potent with IC50 values of 0.012 µM against the 3D7 (chloroquine-sensitive) strain and 0.024 µM against the K1 (chloroquine-resistant) strain. This compound was more potent than chloroquine against both strains. Another study identified a different potent compound, 7j, with IC50 values of 0.011 µM and 0.022 µM against the 3D7 and K1 strains, respectively, also surpassing the potency of chloroquine.

Hybrids of 4-aminoquinoline with other moieties, such as primaquine (B1584692) or quinolizine, have also been synthesized and evaluated. One such hybrid, compound 8c, displayed an IC50 value of 0.027 µM against the P. falciparum 3D7 strain, making it 10-fold more active than primaquine and 2-fold more active than chloroquine. Furthermore, novel 4-aminoquinoline–pyridine hybrids have shown excellent antimalarial activity, with the most potent compounds, 6h and 6j, exhibiting IC50 values ranging from 0.011 to 0.024 µM against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. These compounds were more potent than chloroquine against the resistant W2 strain.

The in vivo efficacy of these promising compounds has been assessed in mouse models of malaria. A 4-day suppressive test in mice infected with P. berghei is a standard model for evaluating antimalarial activity. The most active compounds from the hybrid series, 8c, 8d, and 8f, all showed significant antimalarial activity, with ED50 values (the dose required to reduce parasitemia by 50%) ranging from 1.5 to 3.5 mg/kg. Compound 8c was the most active, with an ED50 of 1.5 mg/kg, which is more potent than both primaquine (ED50 = 2.5 mg/kg) and chloroquine (ED50 = 5.0 mg/kg).

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has also shown a favorable preclinical pharmacological profile. It is active against a panel of P. vivax and P. falciparum field isolates, both alone and in combination with artemisinin (B1665778) derivatives. In vivo, MG3 is orally active in the P. berghei, P. chabaudi, and P. yoelii models of rodent malaria, with efficacy comparable to or better than chloroquine.

The following table summarizes the in vitro antimalarial activity of a potent 4-aminoquinoline derivative against chloroquine-sensitive and -resistant strains of P. falciparum.

| P. falciparum Strain | Susceptibility | IC50 (µM) of Compound 5j |

| 3D7 | Chloroquine-Sensitive | 0.012 |

| K1 | Chloroquine-Resistant | 0.024 |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

An analysis of the electronic structure of Ethyl 5-chloroisoquinoline-1-carboxylate would provide valuable insights into its reactivity and stability.

Charge Distribution: A Mulliken or Natural Bond Orbital (NBO) analysis could reveal the partial atomic charges on each atom of this compound. This information is crucial for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In the isoquinoline (B145761) ring, the nitrogen atom is the most electronegative, carrying a partial negative charge. The introduction of a chlorine atom at the 5-position and an ethyl carboxylate group at the 1-position would significantly alter the charge distribution across the entire molecule.

A hypothetical data table for such an analysis is presented below. The values are illustrative and would need to be calculated using appropriate quantum chemistry software.

| Parameter | Hypothetical Value (a.u.) |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.05 |

| HOMO-LUMO Gap | 0.20 |

Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For a molecule like this compound, one could investigate various reactions, such as nucleophilic aromatic substitution at the chloro-position or hydrolysis of the ester group. Transition state theory, combined with DFT calculations, would allow for the determination of activation energies, providing a quantitative measure of the reaction kinetics. To date, no specific studies on the reaction mechanisms involving this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis and Flexibility of the Compound

The ethyl carboxylate group at the 1-position introduces a degree of conformational flexibility to the otherwise rigid isoquinoline core. MD simulations could explore the potential energy surface of this compound to identify low-energy conformers and understand the rotational barriers around the C1-C(O) and O-CH2 bonds. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Protein-Ligand Interaction Dynamics

If this compound were identified as a ligand for a specific protein, MD simulations would be invaluable for studying the stability of the protein-ligand complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. This dynamic picture is crucial for understanding the binding affinity and for the rational design of more potent analogs. While studies on other isoquinoline derivatives have explored their interactions with various protein targets, no such data exists for this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of known three-dimensional structure.

For this compound, molecular docking studies could be performed against a variety of biological targets to explore its potential as a therapeutic agent. For example, isoquinoline derivatives have been investigated as inhibitors of various enzymes. A docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The results could identify key interactions and guide further experimental studies. Without a specified biological target, any docking study would be purely speculative.

A hypothetical data table summarizing the results of a docking study is provided below. The values are for illustrative purposes only.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | -8.5 | LYS76, GLU91, LEU129 |

| Hypothetical Protease | -7.2 | ASP25, GLY27, ILE50 |

Prediction of Binding Modes to Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the structural basis of protein-ligand interactions and for designing novel inhibitors. For this compound, a plausible target for investigation, given the known activities of similar quinoline (B57606) and isoquinoline derivatives, is the ATP-binding site of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) kinase.

Scoring and Ranking of Ligand Poses

During a molecular docking simulation, numerous possible binding poses for the ligand are generated. To identify the most likely conformation, these poses are evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. A lower score typically indicates a more favorable binding interaction.

The various poses of this compound within the EGFR active site would be ranked based on their calculated scores. This ranking allows for the prioritization of poses for further analysis. The scoring functions consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

Table 1: Illustrative Scoring and Ranking of Hypothetical Poses for this compound Docked into EGFR (Note: Data is representative and for illustrative purposes only)

| Pose ID | Docking Score (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond with hinge region, π-π stacking |

| 2 | -8.2 | Hydrophobic interactions with active site residues |

| 3 | -7.9 | Halogen bond involving the chlorine atom |

| 4 | -7.5 | Water-mediated hydrogen bond network |

| 5 | -7.1 | Suboptimal orientation with some steric hindrance |

This table demonstrates how different poses are scored, with the top-ranked pose representing the most probable binding mode according to the computational model.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein, and the top-scoring molecules would be selected for further investigation.

If this compound were identified as a hit from a high-throughput screen, it could serve as a template for a ligand-based virtual screen to find structurally similar compounds with potentially improved activity. Alternatively, in a structure-based screen targeting a protein like a kinase, a library of compounds could be screened, and this compound might be identified as a promising candidate.

Table 2: Representative Hits from a Hypothetical Virtual Screen for Kinase Inhibitors (Note: Data is representative and for illustrative purposes only)

| Compound ID | Structure | Docking Score (kcal/mol) |

| Hit 1 | (Structure of a similar isoquinoline derivative) | -9.2 |

| Hit 2 | (Structure of a quinoline analog) | -8.9 |

| This compound | (Structure) | -8.5 |

| Hit 3 | (Structure of a novel heterocyclic compound) | -8.3 |

This table illustrates how a virtual screen can identify a set of diverse chemical scaffolds with predicted affinity for the target, with this compound being one of the promising hits.

Pharmacokinetic and Toxicological Predictions (In Silico only)

In addition to predicting binding affinity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. These in silico predictions are vital for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties determine the bioavailability and persistence of a drug in the body. Various computational tools, such as SwissADME, can predict these properties based on the molecular structure. For this compound, a number of key ADME parameters can be estimated. These predictions are often guided by established rules, such as Lipinski's rule of five, which helps to assess the drug-likeness of a molecule. researchgate.netresearchgate.net

Table 3: Predicted ADME Properties of this compound (Note: Data is representative and generated based on typical values for similar structures)

| Property | Predicted Value | Implication |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for interaction with this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for interaction with this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipinski's Rule of Five Violations | 0 | Good drug-like properties. |

These predictions suggest that this compound has a generally favorable ADME profile, although potential interactions with cytochrome P450 enzymes would require experimental validation.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational methods can quickly calculate these properties, providing a foundation for understanding a compound's behavior and for guiding its optimization.

Table 4: Predicted Molecular Properties of this compound (Note: Data is representative and based on the known chemical structure)

| Property | Predicted Value |

| Molecular Weight | 235.67 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.10 |

| Topological Polar Surface Area (TPSA) | 38.65 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 63.50 cm³ |

These molecular properties are all within the ranges typically associated with orally bioavailable drugs, further supporting the potential of this compound as a lead compound for drug development. fortunejournals.comscispace.com

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of Ethyl 5-chloroisoquinoline-1-carboxylate, providing insights into its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR: In the proton NMR spectrum of a typical ethyl isoquinoline-1-carboxylate derivative, the ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The aromatic protons on the isoquinoline (B145761) ring system would appear as a series of multiplets in the downfield region. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern. For this compound, the chlorine atom at the 5-position would influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing inductive effect.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the range of 160-170 ppm. The carbons of the ethyl group would appear in the upfield region, while the aromatic and heterocyclic carbons would resonate between 120-150 ppm. The carbon atom bonded to the chlorine (C-5) would show a chemical shift influenced by the halogen substituent.

A representative, albeit generalized, set of expected NMR data is provided below. It is important to note that exact chemical shifts can vary based on the solvent and experimental conditions. amazonaws.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.5 - 8.7 | 142 - 144 |

| H4 | 7.8 - 8.0 | 120 - 122 |

| H6 | 7.6 - 7.8 | 128 - 130 |

| H7 | 7.9 - 8.1 | 127 - 129 |

| H8 | 8.2 - 8.4 | 130 - 132 |

| -OCH₂CH₃ | 4.4 - 4.6 (quartet) | 61 - 63 |

| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 15 |

| C1 | - | 150 - 152 |

| C5 | - | 133 - 135 |

| C8a | - | 128 - 130 |

| C4a | - | 136 - 138 |

| C=O | - | 165 - 167 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would correspond to its exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. mcmaster.ca

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. amazonaws.com The fragmentation of the molecule under electron impact would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (CO). Cleavage of the isoquinoline ring could also occur, leading to characteristic fragment ions. mcmaster.ca

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

| 235/237 | [M]⁺ | Molecular ion peak (with chlorine isotope pattern) |

| 190/192 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 162/164 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 127 | [C₈H₄NCl]⁺ | Fragment of the chloroisoquinoline ring |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be observed. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). The C-O stretching of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would be found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system, being aromatic, exhibits characteristic absorption bands in the UV region. Typically, substituted isoquinolines show multiple absorption bands corresponding to π-π* transitions. The presence of the chloro substituent and the carboxylate group can cause shifts in the absorption maxima (λ_max) compared to the parent isoquinoline. thieme-connect.de

Chromatographic Techniques for Research Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound in research settings.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of non-volatile compounds like this compound. Method development for this compound would typically involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

A common mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The detection is usually carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By analyzing a sample, the area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λ_max (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile derivatives or for identifying volatile impurities. researchgate.netnih.gov For instance, the compound could be derivatized to a more volatile species.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This technique is particularly useful for identifying and quantifying trace amounts of volatile organic compounds in a sample. researchgate.netnih.gov

Crystallographic Studies

Crystallographic studies are pivotal in elucidating the three-dimensional atomic arrangement of crystalline solids. For novel compounds such as this compound, these techniques provide invaluable insights into the molecular structure, conformation, and intermolecular interactions, which are fundamental to understanding its chemical behavior and potential applications in medicinal chemistry and materials science.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, specific X-ray crystallographic data for the solid-state structure of this compound has not been reported in publicly accessible literature. Structural elucidation of related isoquinoline and quinoline (B57606) derivatives has been successfully achieved, providing a framework for what might be expected for the title compound.

For instance, studies on analogous chlorinated quinoline carboxylates have revealed detailed information about their crystal packing and molecular geometry. In a study on ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups were found to be nearly perpendicular to each other, with a dihedral angle of 87.06 (19)°. researchgate.net The crystal structure was stabilized by weak C—H⋯O hydrogen bonds, forming chains along the c-axis. researchgate.net

Another related compound, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, crystallizes in the triclinic space group P1. researchgate.netnih.gov In its structure, the dihedral angle between the quinoline ring system and the ester plane is 18.99 (3)°. researchgate.netnih.gov The crystal packing is characterized by C—H⋯O and C—H⋯N interactions, as well as π-π stacking, which together create a three-dimensional network. researchgate.netnih.gov

While these examples provide a basis for understanding the types of structures and interactions that might be observed, the precise crystallographic parameters for this compound remain to be determined through future experimental work.

Crystallographic Data for Related Quinolines

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | Orthorhombic | P2₁2₁2₁ | a = 4.793(1) Å, b = 15.398(3) Å, c = 16.347(3) Å | researchgate.net |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | Triclinic | P1 | a = 7.512(4) Å, b = 9.759(5) Å, c = 9.811(5) Å, α = 76.071(10)°, β = 72.021(10)°, γ = 86.037(10)° | nih.gov |

Co-crystal Structure Analysis with Target Macromolecules

Information regarding the co-crystal structure of this compound with any target macromolecules is not available in the current scientific literature. Co-crystallization studies are typically pursued when a compound shows significant biological activity, allowing for a detailed investigation of its binding mode within the active site of a biological target, such as an enzyme or receptor.

The isoquinoline scaffold is a well-known pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. thieme-connect.de For example, derivatives of 3-(phenylsulfonyl)quinoline have been investigated as serotonin (B10506) 5-HT receptor antagonists. iucr.org Molecular docking studies, a computational precursor to co-crystallization, have been performed on such compounds to predict their binding interactions. iucr.org

Should this compound demonstrate promising results in biological assays, future research would likely involve attempts to obtain co-crystal structures to elucidate its mechanism of action at a molecular level.

Derivatization and Functionalization Strategies for Research Applications

Modification for Enhanced Research Properties

The inherent structure of ethyl 5-chloroisoquinoline-1-carboxylate allows for modifications aimed at enhancing its utility in biological research. These include the synthesis of prodrugs for studying activation mechanisms, conjugation to targeting moieties for cell-specific delivery in preclinical models, and the introduction of labels for imaging and tracking.

Synthesis of Prodrugs and Probes for Mechanistic Studies

The ethyl ester group of this compound is a key handle for prodrug design. Ester-based prodrugs are a common strategy to improve the pharmacokinetic properties of a parent molecule. In the body, ubiquitous esterase enzymes can hydrolyze the ethyl ester to the corresponding carboxylic acid, releasing the active form of the molecule. nih.gov This bioactivation is a critical aspect of prodrug design, allowing for controlled release and potentially overcoming issues like poor solubility or membrane permeability of the parent drug. For instance, the conversion of a carboxylic acid to an ethyl ester can mask the polar carboxyl group, facilitating passage across cell membranes. nih.gov

Beyond simple esterase cleavage, the isoquinoline (B145761) nitrogen presents another opportunity for creating prodrugs, particularly those activated by specific cellular environments like hypoxia, a common feature of solid tumors. nih.govenscm.frnih.govmdpi.com The nitrogen atom can be oxidized to form an N-oxide. nih.govenscm.frnih.govresearchgate.net These N-oxide derivatives are often less active than the parent compound but can be reduced back to the active tertiary amine by reductases that are overexpressed in hypoxic conditions. nih.govenscm.frnih.gov This strategy allows for targeted activation of the compound in the tumor microenvironment, minimizing effects on healthy, well-oxygenated tissues. nih.govenscm.frnih.gov

| Prodrug Strategy | Functional Group Modified | Activation Mechanism | Research Application |

| Ester Prodrug | Ethyl carboxylate | Hydrolysis by cellular esterases | Studying the effects of the corresponding carboxylic acid in cellular and in vivo models. |

| N-oxide Prodrug | Isoquinoline nitrogen | Reduction by reductases in hypoxic environments | Investigating hypoxia-activated drug release and efficacy in tumor models. nih.govenscm.frnih.gov |

Conjugation for Targeted Delivery Systems (in vitro/preclinical research)

To direct this compound to specific cells or tissues in a research setting, it can be conjugated to a targeting moiety. This approach is fundamental to the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. nih.gov The conjugation strategy typically involves a three-part system: the parent molecule, a linker, and a targeting ligand. beilstein-journals.org

The this compound molecule would first need to be functionalized to allow for attachment of a linker. This could be achieved by hydrolysis of the ethyl ester to the carboxylic acid, which can then be coupled to an amine-containing linker using standard peptide coupling reagents. Alternatively, modifications to the isoquinoline ring could introduce other reactive handles.

The choice of linker is critical and can be either cleavable or non-cleavable. beilstein-journals.org Cleavable linkers are designed to release the active molecule in response to specific triggers within the target cell, such as changes in pH or the presence of certain enzymes. nih.gov Non-cleavable linkers remain attached, and the entire conjugate must be internalized and degraded to release the active drug. beilstein-journals.org

A variety of targeting ligands can be employed. For example, peptides that bind to overexpressed receptors on cancer cells can be used to deliver the compound specifically to tumors. nih.govbeilstein-journals.orgrti.orgresearchgate.net Another common strategy in preclinical research is the use of biotin (B1667282) as a targeting ligand. nih.govnih.govmdpi.comacs.org Many cell types can take up biotin, and its high affinity for streptavidin allows for a two-step targeting approach where a streptavidin-conjugated antibody is first administered, followed by the biotinylated compound. nih.govnih.govmdpi.comacs.org

| Conjugation Component | Example | Function in Targeted Delivery |

| Targeting Moiety | Peptides, Biotin | Directs the conjugate to specific cells or tissues. nih.govbeilstein-journals.orgnih.gov |

| Linker | Cleavable (e.g., hydrazone, disulfide), Non-cleavable | Connects the drug to the targeting moiety and can control its release. nih.govbeilstein-journals.org |

| Functionalization Site | Carboxylic acid (from ester hydrolysis) | Provides a point of attachment for the linker. |

Introduction of Fluorescent or Isotopic Labels for Imaging and Tracking in Research

To visualize the distribution of this compound in cells or tissues, or to quantify its presence, fluorescent or isotopic labels can be introduced.

Fluorescent Labeling: The quinoline (B57606) core of the molecule is a known fluorophore, and its fluorescent properties can be tuned by chemical modification. nih.govacs.orgresearchgate.netarabjchem.orgresearchgate.net For example, the introduction of a dimethylamino group to the quinoline ring has been shown to create fluorescent probes suitable for live-cell imaging. nih.gov The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions to attach different functional groups to the quinoline scaffold, allowing for the creation of a diverse library of fluorescent probes with varying photophysical properties. nih.gov These fluorescently labeled analogues can be used in techniques like confocal microscopy to study the subcellular localization of the compound.

Isotopic Labeling: For quantitative biodistribution studies and non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET), the molecule can be labeled with a radioisotope. A common strategy for compounds containing a chloro-substituent is to replace it with a radioactive isotope of a halogen, such as ¹⁸F. The synthesis of such radiolabeled compounds often involves nucleophilic substitution of a suitable leaving group (like a tosylate) with the radioisotope. While direct replacement of the chlorine atom might be challenging, functionalization at other positions of the isoquinoline ring offers alternative sites for radiolabeling. For example, similar quinoline derivatives have been successfully radiolabeled for PET imaging of various biological targets. nih.gov

| Labeling Strategy | Modification Approach | Research Application |

| Fluorescent Labeling | Modification of the quinoline ring (e.g., addition of a dimethylamino group) | Live-cell imaging, fluorescence microscopy. nih.govacs.orgresearchgate.netarabjchem.orgresearchgate.net |

| Isotopic Labeling | Introduction of a radioisotope (e.g., ¹⁸F) | PET imaging, quantitative biodistribution studies. nih.gov |

Chemical Modifications for Analytical Performance

The chemical properties of this compound can be altered through derivatization to improve its detection and quantification by analytical techniques like chromatography and mass spectrometry.

Derivatization for Improved Chromatographic Detection

For analysis by gas chromatography (GC), which requires volatile and thermally stable compounds, derivatization is often necessary. The isoquinoline nitrogen and any potential hydroxyl groups (if the ester is hydrolyzed) are polar and can lead to poor peak shape and decomposition in the hot injector port. Silylation is a common derivatization technique where active hydrogens on amines and hydroxyls are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. youtube.comresearchgate.net This is typically achieved by reacting the analyte with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov

In high-performance liquid chromatography (HPLC), derivatization is primarily used to enhance detection sensitivity, especially for compounds that lack a strong chromophore for UV detection or are not naturally fluorescent. oup.comnih.govresearchgate.netnih.govpsu.edu The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be reacted with a fluorescent labeling reagent. A variety of such reagents are available, including 9-chloromethyl anthracene, which reacts with carboxylic acids to form highly fluorescent esters that can be detected with high sensitivity. oup.comnih.gov

| Chromatographic Method | Derivatization Strategy | Reagent Example | Purpose of Derivatization |

| Gas Chromatography (GC) | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability. youtube.comresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fluorescent labeling of the corresponding carboxylic acid | 9-Chloromethyl anthracene | Enhance detection sensitivity. oup.comnih.govresearchgate.netnih.govpsu.edu |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of isoquinoline (B145761) frameworks is a well-established area of organic chemistry, traditionally relying on methods like the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.com However, recent advancements have opened the door to more efficient, sustainable, and diverse synthetic strategies. nih.gov Future research should focus on applying these modern techniques to the synthesis of Ethyl 5-chloroisoquinoline-1-carboxylate.

Key areas for exploration include:

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, have been successfully used for the construction of isoquinolinone derivatives and could be adapted for this compound. nih.gov Rhodium(III)-catalyzed C-H activation and annulation is another promising strategy for creating substituted isoquinolines. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Its application in synthesizing 4-substituted isoquinolines has been demonstrated and could be a valuable tool for producing this compound and its analogues. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Exploring the synthesis of this compound under flow conditions could lead to more efficient and reproducible manufacturing processes.

Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts, and developing one-pot synthesis protocols, would align with the growing demand for sustainable chemical production. nih.gov

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Traditional Methods (e.g., Bischler-Napieralski) | Well-established, predictable outcomes. pharmaguideline.com | Often requires harsh conditions, limited substituent tolerance. pharmaguideline.com |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad functional group tolerance. nih.gov | Catalyst cost and removal, optimization of ligands. |

| Rhodium-Catalyzed C-H Activation | Atom economy, direct functionalization of the core. nih.gov | Regioselectivity control, catalyst sensitivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.govnih.gov | Scalability can be an issue, requires specialized equipment. |

Discovery of Unexplored Biological Targets

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects. nih.govmdpi.comresearchgate.net Derivatives have shown promise as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and topoisomerase inhibitors. nih.govresearchoutreach.orgnih.gov

While the specific biological targets of this compound are not well-defined, its structure suggests several possibilities. The chloro-substituent and the ethyl carboxylate group can significantly influence its binding affinity and selectivity. Future research should aim to:

Screen against Kinase Panels: Given that many isoquinolines inhibit kinases, screening this compound against a broad panel of human kinases could identify novel targets involved in cancer or inflammatory diseases. researchoutreach.org

Investigate as an Antiviral Agent: Isoquinoline alkaloids have demonstrated antiviral potential. researchgate.net This compound could be tested against a range of viruses, with particular attention to viral enzymes like proteases or polymerases.

Explore as an Antimicrobial Agent: The structural similarity to other heterocyclic compounds with antibacterial and antifungal properties suggests that this compound could be a lead for new anti-infective agents. researchgate.netacs.org

Evaluate Neuroprotective Effects: Certain isoquinoline alkaloids possess neuroprotective activities, opening an avenue to explore this compound for applications in neurodegenerative diseases. rsc.orgnih.gov

Advancements in Computational Prediction and Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating drug discovery. researchgate.net These methods can be applied to this compound to predict its properties, identify potential biological targets, and design more potent analogues.

Future computational studies should include:

Molecular Docking: Docking studies can predict the binding mode and affinity of the compound against the crystal structures of known drug targets, such as various kinases, HDACs, or DNA topoisomerase. nih.govresearchgate.netnih.gov This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. mdpi.com These models can predict the biological activity of new, unsynthesized compounds and guide the design of more effective derivatives. mdpi.com

Density Functional Theory (DFT) Analysis: DFT calculations can provide insights into the compound's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO), helping to understand its reactivity and interaction with biological macromolecules. researchgate.net

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Virtual screening against libraries of biological targets (e.g., kinases, proteases). researchgate.netnih.gov | A ranked list of potential protein targets for experimental validation. |

| 3D-QSAR / CoMFA | Modeling the relationship between structural changes and biological activity. mdpi.com | Predictive models to guide the design of analogues with enhanced potency. |

| DFT Analysis | Calculation of electronic properties, reactivity, and stability. researchgate.net | Understanding of the molecule's intrinsic chemical behavior and interaction potential. |

Development of Next-Generation Analogues for Preclinical Exploration

The structure of this compound offers multiple points for chemical modification to create next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. A fragment-based approach, where different substituents are systematically explored, could be highly effective. researchoutreach.org

Key strategies for analogue development include: